molecular formula C₁₆H₁₆O₅ B1145288 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde CAS No. 202582-64-7

4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde

Cat. No.: B1145288
CAS No.: 202582-64-7
M. Wt: 288.3
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde is a complex organic compound that belongs to the class of methoxyphenols. This compound is characterized by the presence of hydroxyl and methoxy groups attached to a benzaldehyde core. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of vanillyl alcohol as a starting material. The key reaction factors for this synthesis include optimal temperature, pH, and concentration of reactants. For instance, the optimal temperature for the reaction is around 37°C, with a pH of 6.6 and a concentration of vanillyl alcohol at 158 mM .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes. For example, palladium complexes can be used for the dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to produce the desired compound . These methods are designed to maximize yield and minimize by-product formation, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products retain the core structure of the original compound while exhibiting different chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Vanillyl Alcohol: Shares structural similarities and exhibits antioxidant properties.

    Vanillin: Known for its aromatic properties and used in flavoring agents.

    Eugenol: Found in cloves and has anti-inflammatory properties.

Uniqueness

What sets 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across various scientific disciplines.

Properties

CAS No.

202582-64-7

Molecular Formula

C₁₆H₁₆O₅

Molecular Weight

288.3

Synonyms

4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde; 

Origin of Product

United States

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